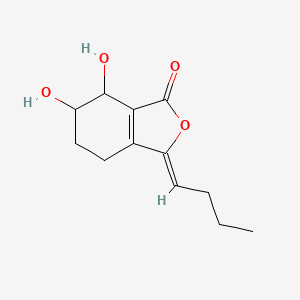
Senkyunolide H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senkyunolide I is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong and Angelica sinensis . It has garnered significant attention due to its potential therapeutic effects, particularly in cardio-cerebral vascular applications . This compound is known for its stability to heat, acid, and oxygen, and it exhibits good blood-brain barrier permeability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide H involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials . Chemical synthesis routes often involve the cyclization of precursor molecules under controlled conditions to form the phthalide structure .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound . Additionally, advancements in biotechnological methods, including the use of microbial fermentation, are being explored to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Senkyunolide I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Senkyunolide I has a wide range of applications in scientific research:
Wirkmechanismus
Senkyunolide I exerts its effects through multiple molecular targets and pathways:
Cardiovascular Effects: It inhibits the expression of coagulation factor VII, which plays a critical role in the coagulation cascade.
Neuroprotective Effects: The compound up-regulates the phosphorylation of Erk1/2 and induces Nrf2 nuclear translocation, enhancing the expression of antioxidant enzymes such as HO-1 and NQO1.
Anti-inflammatory Effects: Senkyunolide I modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(3Z)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4- |
InChI-Schlüssel |
DQNGMIQSXNGHOA-WTKPLQERSA-N |
Isomerische SMILES |
CCC/C=C\1/C2=C(C(C(CC2)O)O)C(=O)O1 |
Kanonische SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Synonyme |
senkyunolide H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















